![molecular formula C20H17N3O4 B2492242 2-((4-(2-(Benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448035-16-2](/img/structure/B2492242.png)
2-((4-(2-(Benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(2-(Benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide is a complex organic compound that features a benzo[d]isoxazole scaffold. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a BRD4 bromodomain inhibitor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-(Benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of this intermediate with a benzamide derivative under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-(2-(Benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxidized benzo[d]isoxazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
Chemical Structure and Synthesis
The compound features a complex structure characterized by the presence of a benzo[d]isoxazole moiety, an acetamido group, and a but-2-yn-1-yl chain. These components contribute to its biological activity, particularly as an inhibitor of bromodomain-containing protein 4 (BRD4), which plays a crucial role in gene expression regulation.
Synthesis Overview
The synthesis of 2-((4-(2-(benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide typically involves several steps, including:
- Formation of the benzo[d]isoxazole scaffold .
- Introduction of the acetamido group via acylation reactions.
- Coupling with the but-2-yn-1-yl moiety to create the final compound.
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction, ensuring optimal yields under controlled conditions.
Inhibition of BRD4
The primary biological activity of this compound lies in its ability to inhibit BRD4 by binding to its bromodomain. This interaction disrupts the binding between BRD4 and acetylated histones, leading to altered gene transcription. This mechanism is particularly significant for cancer therapy as BRD4 is involved in the regulation of oncogenes.
Anti-inflammatory Properties
In addition to its anticancer potential, there is evidence suggesting that this compound may exhibit anti-inflammatory properties. This dual action makes it a candidate for treating various inflammatory diseases, potentially providing a therapeutic avenue for conditions characterized by chronic inflammation.
Cancer Therapy
Numerous studies have explored the efficacy of this compound in cancer treatment:
- In vitro studies have demonstrated its ability to reduce cell proliferation in various cancer cell lines.
- The compound's selectivity towards cancer cells over normal cells has been highlighted, indicating a favorable safety profile compared to traditional chemotherapeutics .
Neurodegenerative Diseases
Research into multi-target-directed ligands (MTDLs) has suggested that compounds similar to 2-((4-(2-(benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yloxy)benzamide could be effective against neurodegenerative diseases complicated by depression. These compounds have shown promise in inhibiting enzymes related to neurodegeneration .
Case Studies and Experimental Findings
Mécanisme D'action
The mechanism of action of 2-((4-(2-(Benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide involves its binding to the BRD4 bromodomain. This binding inhibits the interaction between BRD4 and acetylated histones, thereby affecting gene transcription and potentially leading to therapeutic effects in diseases such as cancer and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other BRD4 bromodomain inhibitors that feature different scaffolds, such as:
- 1,7-Dibenzyl-substituted theophylline derivatives
- N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide derivatives
Uniqueness
What sets 2-((4-(2-(Benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide apart is its unique benzo[d]isoxazole scaffold, which provides distinct binding properties and potentially improved pharmacokinetic profiles compared to other inhibitors .
Activité Biologique
2-((4-(2-(Benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound primarily functions as an inhibitor of the bromodomain-containing protein 4 (BRD4), which is implicated in various diseases, including cancer and inflammatory conditions. The structural features of this compound contribute to its biological activity, making it a subject of interest for further research.
Structural Characteristics
The compound is characterized by several key structural components:
- Benzo[d]isoxazole moiety : This scaffold is known for its role in various biological activities, particularly in anticancer properties.
- Acetamido group : Enhances the compound's binding affinity to target proteins.
- But-2-yn-1-yl chain : Contributes to the overall stability and reactivity of the molecule.
The primary mechanism of action for this compound involves:
- Binding to BRD4 bromodomain : This interaction inhibits the binding of BRD4 to acetylated histones, disrupting gene transcription processes that are critical in oncogenesis and inflammation.
- Influence on gene regulation : By altering the transcriptional landscape, this compound may exert anti-cancer effects by down-regulating oncogenes and up-regulating tumor suppressor genes.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing isoxazole rings have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and others . The specific activity of this compound has not been extensively documented, but its mechanism suggests potential efficacy against similar targets.
Anti-inflammatory Properties
In addition to its anticancer potential, there is evidence suggesting that compounds targeting BRD4 may also exhibit anti-inflammatory effects. This dual action makes this compound a candidate for treating inflammatory diseases alongside cancer.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
-
Cytotoxicity Studies : A study on isoxazole derivatives demonstrated varying degrees of cytotoxicity against cancer cell lines, with some compounds exhibiting IC50 values as low as 5 µM .
Compound Cell Line IC50 (µM) 14 MCF7 22.47 19 HCT116 5.0 - Mechanistic Insights : Flow cytometry analyses revealed that certain isoxazole derivatives could induce cell cycle arrest and apoptosis in cancer cells, indicating a potential pathway through which 2-((4-(2-(Benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yloxy)benzamide could operate .
The synthesis of 2-((4-(2-(Benzo[d]isoxazol-3-yl)acetamido)but-2-yne)) involves several steps, typically starting from simpler precursors. The final product is obtained through coupling reactions under controlled conditions to optimize yield and purity .
Property | Value |
---|---|
Molecular Formula | C20H17N3O4 |
Molecular Weight | 363.4 g/mol |
CAS Number | 1448035-16-2 |
Propriétés
IUPAC Name |
2-[4-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]but-2-ynoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c21-20(25)15-8-2-3-9-17(15)26-12-6-5-11-22-19(24)13-16-14-7-1-4-10-18(14)27-23-16/h1-4,7-10H,11-13H2,(H2,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXALDJETTVBEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC#CCOC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.